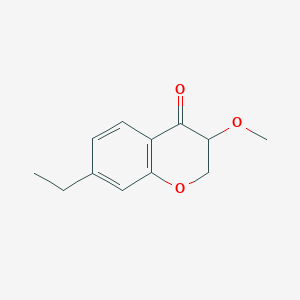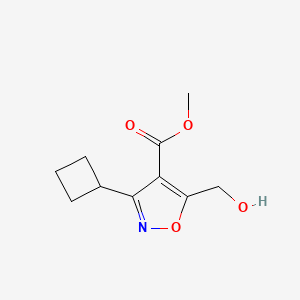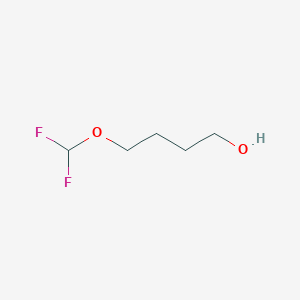
4-(Difluoromethoxy)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)butan-1-ol: is an organic compound with the molecular formula C5H10F2O2 It is a primary alcohol characterized by the presence of a difluoromethoxy group attached to the butan-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)butan-1-ol typically involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yield, lower cost, and reduced environmental impact. The process involves the use of ethanol as a solvent and employs alkaline conditions for the reactions. The final product is purified through distillation and recrystallization to achieve the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Difluoromethoxy)butan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or other polar aprotic solvents.
Major Products Formed:
Oxidation: 4-(Difluoromethoxy)butanal or 4-(Difluoromethoxy)butanoic acid.
Reduction: 4-(Difluoromethoxy)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)butan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)butan-1-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-beta 1 (TGF-β1) in lung epithelial cells. This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels, which are key signaling molecules in the TGF-β1 pathway . Additionally, the compound’s difluoromethoxy group may enhance its binding affinity to certain enzymes or receptors, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethoxy)butan-1-ol: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Butan-1-ol: A simpler primary alcohol without the difluoromethoxy group.
Uniqueness: 4-(Difluoromethoxy)butan-1-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. The difluoromethoxy group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H10F2O2 |
|---|---|
Molekulargewicht |
140.13 g/mol |
IUPAC-Name |
4-(difluoromethoxy)butan-1-ol |
InChI |
InChI=1S/C5H10F2O2/c6-5(7)9-4-2-1-3-8/h5,8H,1-4H2 |
InChI-Schlüssel |
WCDIPEWNIOFEEV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCOC(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrido[3,4-b]pyrazine-8-carboxylic acid](/img/structure/B15233916.png)


![4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233928.png)
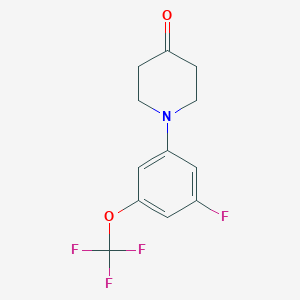
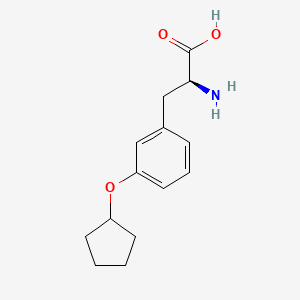
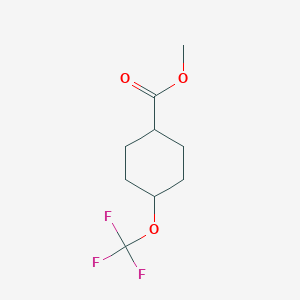
![Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate](/img/structure/B15233970.png)
